![molecular formula C12H14FNO B12853738 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole CAS No. 811810-59-0](/img/structure/B12853738.png)
2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of a tert-butyl group, a fluorine atom, and a methyl group on the benzo[d]oxazole ring enhances its chemical properties, making it a compound of interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde in the presence of a base.
Introduction of Substituents: The tert-butyl, fluoro, and methyl groups can be introduced through various substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic fluorination with Selectfluor; nucleophilic substitution with alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction may produce hydroxylated oxazole derivatives.
Scientific Research Applications
2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For instance, it could act as an inhibitor of certain kinases or as a modulator of ion channels, thereby affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-6-chlorobenzo[d]oxazole: Similar in structure but with a chlorine atom instead of fluorine.
2-(tert-Butyl)-7-methylbenzo[d]oxazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Uniqueness
The presence of the fluorine atom in 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole enhances its lipophilicity and metabolic stability, making it more effective in certain biological applications compared to its non-fluorinated counterparts .
Properties
CAS No. |
811810-59-0 |
|---|---|
Molecular Formula |
C12H14FNO |
Molecular Weight |
207.24 g/mol |
IUPAC Name |
2-tert-butyl-6-fluoro-7-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C12H14FNO/c1-7-8(13)5-6-9-10(7)15-11(14-9)12(2,3)4/h5-6H,1-4H3 |
InChI Key |
QFOCTPFAOAWHHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=N2)C(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


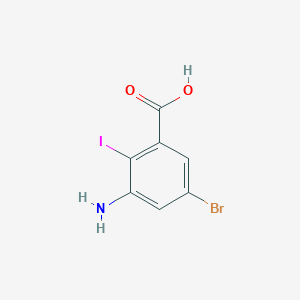
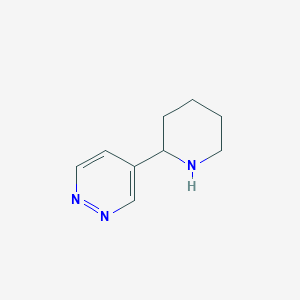
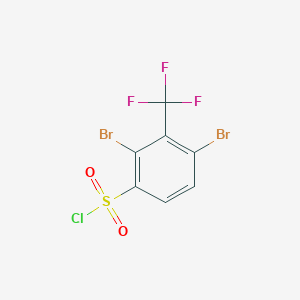
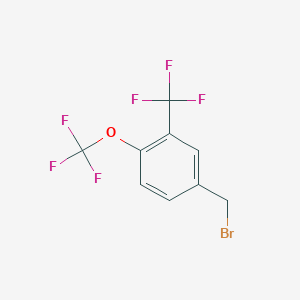
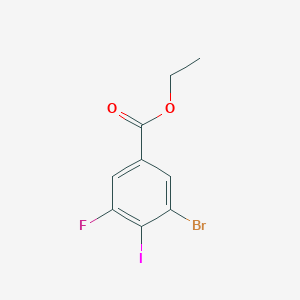
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)
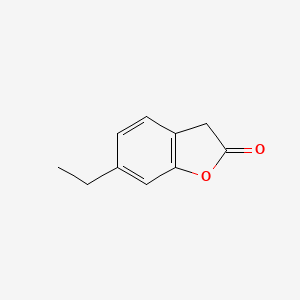
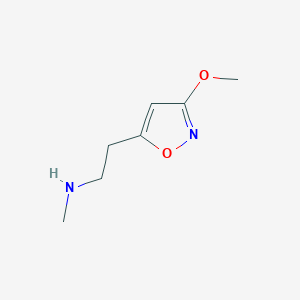
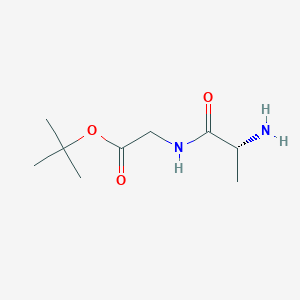
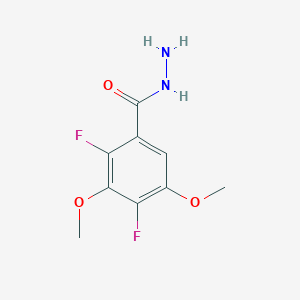
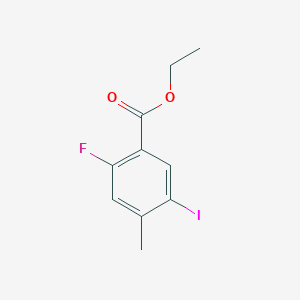
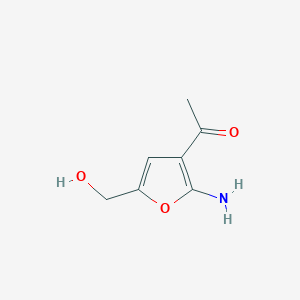
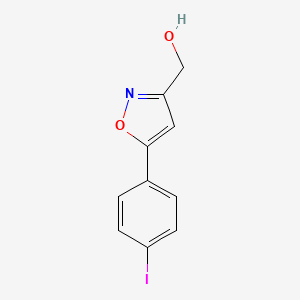
![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
